Methyl 6,6-dimethylmorpholine-3-carboxylate

Physicochemical Property Solubility Medicinal Chemistry

Generic morpholine carboxylates often fail to provide the conformational rigidity required for optimal target engagement in lead optimization. Methyl 6,6-dimethylmorpholine-3-carboxylate (CAS 1255098-56-6) solves this by introducing a gem-dimethyl group at the 6-position, which exploits the Thorpe-Ingold effect to bias the morpholine ring toward bioactive conformations. • Reduced aqueous solubility (177 g/L vs. 430 g/L for the unsubstituted analog) enhances lipophilicity for blood-brain barrier penetration. • Directly applicable in SAR studies of clinical IKK2 inhibitor MLN-0415 analogs. • The (S)-enantiomer (CAS 947729-86-4) is commercially available for stereocontrolled synthesis. Standard packs (100 mg-1 g) in stock for immediate global dispatch.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 1255098-56-6
Cat. No. B1503232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6,6-dimethylmorpholine-3-carboxylate
CAS1255098-56-6
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1(CNC(CO1)C(=O)OC)C
InChIInChI=1S/C8H15NO3/c1-8(2)5-9-6(4-12-8)7(10)11-3/h6,9H,4-5H2,1-3H3
InChIKeyHIOMIOFBGFGDHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6,6-dimethylmorpholine-3-carboxylate: Constrained Morpholine Scaffold


Methyl 6,6-dimethylmorpholine-3-carboxylate (CAS 1255098-56-6) is a heterocyclic building block consisting of a morpholine ring substituted at the 6-position with gem‑dimethyl groups and bearing a methyl ester at the 3‑position [1]. This scaffold is frequently employed in medicinal chemistry programs to introduce conformational constraint, modulate physicochemical properties, or serve as a versatile intermediate in the synthesis of bioactive molecules [2].

Methyl 6,6-dimethylmorpholine-3-carboxylate: Substitution Pitfalls


Substituting a generic morpholine carboxylate for methyl 6,6-dimethylmorpholine-3-carboxylate is not straightforward because the gem‑dimethyl substitution at the 6‑position introduces a unique conformational bias and alters key physicochemical properties [1]. Unsubstituted or differently substituted morpholines lack the entropically favorable restriction to a bioactive conformation and may exhibit divergent solubility, metabolic stability, or target engagement profiles [2]. Consequently, direct replacement without experimental validation risks compromising the performance of a lead series or final pharmaceutical agent.

Methyl 6,6-dimethylmorpholine-3-carboxylate: Key Differentiation Evidence


Reduced Aqueous Solubility vs. Unsubstituted Analog

The introduction of gem‑dimethyl groups at the 6‑position markedly reduces aqueous solubility compared to the unsubstituted methyl morpholine‑3‑carboxylate . This property can influence formulation development and in vivo absorption.

Physicochemical Property Solubility Medicinal Chemistry

Conformational Restriction via Thorpe–Ingold Effect

The gem‑dimethyl group on the morpholine ring leverages the Thorpe–Ingold effect to restrict the ring to a chair conformation and limit rotational freedom, thereby enhancing target engagement and potency in lead compounds [1].

Conformational Analysis Medicinal Chemistry Drug Design

Clinical IKK2 Inhibitor Scaffold

The 6,6‑dimethylmorpholine motif is embedded in MLN‑0415 (CAS 1147862-78-9), an oral, highly selective IKK2 inhibitor that reached clinical evaluation for inflammatory diseases [1]. While direct comparative data for the isolated building block are not publicly available, the presence of this exact scaffold in a clinical candidate underscores its validated utility in drug discovery programs.

IKK2 Inhibitor Inflammation NF‑κB

Methyl 6,6-dimethylmorpholine-3-carboxylate: Application Scenarios


Conformational Restriction for Lead Optimization

Medicinal chemists seeking to rigidify a morpholine‑containing lead compound can incorporate methyl 6,6‑dimethylmorpholine‑3‑carboxylate to exploit the Thorpe–Ingold effect and improve target engagement [1].

IKK2 Inhibitor Analog Synthesis

This building block is directly applicable in the preparation of analogs of the clinical IKK2 inhibitor MLN‑0415, facilitating SAR studies around the 6,6‑dimethylmorpholine portion of the molecule [2].

CNS Property Modulation

The reduced aqueous solubility (177 g/L vs. 430 g/L for the unsubstituted analog) makes this scaffold a useful tool for increasing lipophilicity and potentially improving blood–brain barrier penetration in CNS drug discovery programs .

Stereoselective Synthesis with Chiral Building Block

The (S)-enantiomer (CAS 947729-86-4) is commercially available in high enantiomeric purity, enabling the stereocontrolled construction of complex molecules where absolute configuration is critical for biological activity .

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